molecular formula C30H50O B095744 Friedelan-2-one CAS No. 17947-04-5

Friedelan-2-one

Cat. No. B095744
CAS RN: 17947-04-5
M. Wt: 426.7 g/mol
InChI Key: XZBLWSYTQGLHOZ-GYGMBBFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Friedelan-2-one is a triterpenoid compound that has been found to possess various biological and pharmacological properties. It is a member of the Friedelane family of triterpenoids and is derived from plant sources.

Mechanism Of Action

The mechanism of action of Friedelan-2-one is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Friedelan-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of iNOS and COX-2, which are involved in the inflammatory response. Additionally, it has been found to possess antioxidant properties and can scavenge free radicals and prevent oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using Friedelan-2-one in lab experiments is its low toxicity and high specificity. It can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Friedelan-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that it possesses anticancer properties, and further research is needed to determine its efficacy in various types of cancer. Additionally, studies are needed to determine its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, Friedelan-2-one is a triterpenoid compound that possesses various biological and pharmacological properties. It has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antiviral properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of various enzymes. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Friedelan-2-one can be synthesized from various plant sources such as Maytenus ilicifolia, Maytenus aquifolium, and Maytenus royleanus. The synthesis method involves the extraction of the plant material using organic solvents, followed by purification and isolation of the compound using chromatography techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

Friedelan-2-one has been extensively studied for its biological and pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17947-04-5

Product Name

Friedelan-2-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one

InChI

InChI=1S/C30H50O/c1-20-17-21(31)18-23-27(20,5)10-9-22-28(23,6)14-16-30(8)24-19-25(2,3)11-12-26(24,4)13-15-29(22,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24+,26+,27+,28+,29+,30-/m0/s1

InChI Key

XZBLWSYTQGLHOZ-GYGMBBFFSA-N

Isomeric SMILES

C[C@H]1CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

SMILES

CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Canonical SMILES

CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Origin of Product

United States

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